REACTION_CXSMILES
|
O.[OH-].[Li+].[NH2:4][C:5]1[N:15]=[C:14]([S:16][CH3:17])[C:13]([C:18]#[N:19])=[CH:12][C:6]=1[C:7]([O:9]CC)=[O:8]>C(O)C.O>[NH2:4][C:5]1[N:15]=[C:14]([S:16][CH3:17])[C:13]([C:18]#[N:19])=[CH:12][C:6]=1[C:7]([OH:9])=[O:8] |f:0.1.2|
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
ethyl 2-amino-5-cyano-6-(methylthio)nicotinate
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OCC)C=C(C(=N1)SC)C#N
|
Name
|
|
Quantity
|
87 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
87 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethanol is evaporated
|
Type
|
ADDITION
|
Details
|
1 N aqueous soda is added
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
re-acidified by adding 1 N aqueous hydrogen chloride (pH=1)
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
rinsed with water and with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C(=N1)SC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |